molecular formula C17H18FNO3S B2795404 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034408-42-7

4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2795404
CAS No.: 2034408-42-7
M. Wt: 335.39
InChI Key: PEHJILRCEPJHDG-UHFFFAOYSA-N
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Description

4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

The synthesis and evaluation of various benzenesulfonamide derivatives, including those similar to 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide, have demonstrated significant scientific interest due to their potential biological activities. For instance, Hashimoto et al. (2002) explored a series of benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002). Similarly, Gul et al. (2016) synthesized new benzenesulfonamides that showed cytotoxic activities and potential as carbonic anhydrase inhibitors, indicating their relevance in anti-tumor activity studies (Gul et al., 2016).

Material Science and Chemistry

In the realm of materials science and chemistry, the structural properties of benzenesulfonamide derivatives are extensively studied. Rodrigues et al. (2015) analyzed the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and related compounds, revealing how supramolecular architecture is influenced by intermolecular interactions, which is crucial for designing materials with specific properties (Rodrigues et al., 2015).

Anticancer Potential

The search for new anticancer agents has led to the synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide-related compounds. These derivatives have shown significant inhibitory activity against various cancer cell lines, suggesting their promise as anticancer agents. Tsai et al. (2016) identified compounds with potent activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, highlighting the potential of these molecules in cancer treatment (Tsai et al., 2016).

Properties

IUPAC Name

4-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-12-8-15(18)6-7-16(12)23(21,22)19-11-17(20)9-13-4-2-3-5-14(13)10-17/h2-8,19-20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHJILRCEPJHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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